molecular formula C9H5BrFNO2 B1449025 5-Bromo-7-fluoroindole-3-carboxylic Acid CAS No. 1360941-36-1

5-Bromo-7-fluoroindole-3-carboxylic Acid

Cat. No. B1449025
M. Wt: 258.04 g/mol
InChI Key: FJJBPZDUWFGNOD-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroindole-3-carboxylic Acid (CAS# 1360941-36-1) is a useful research chemical compound . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs .


Molecular Structure Analysis

The molecular formula of 5-Bromo-7-fluoroindole-3-carboxylic Acid is C9H5BrFNO2 . The structure includes a bromo group at the 5th position and a fluoro group at the 7th position on the indole ring .

Scientific Research Applications

Synthesis and Chemical Properties

Rational Access to Fluoroindolecarboxylic Acids : A study by Schlosser et al. (2006) provides a comprehensive approach to synthesizing fluoroindolecarboxylic acids, including variants related to 5-Bromo-7-fluoroindole-3-carboxylic Acid. This work highlights methodologies for preparing these compounds through direct synthesis from fluoroindoles or via halogen/metal permutation, underscoring their significance in synthetic chemistry. The process often requires protection of the nitrogen atom, showcasing the complex chemistry of fluoroindole derivatives (Schlosser, Ginanneschi, & Leroux, 2006).

Electrochemical Charge Storage Materials : Wang et al. (2019) explored the use of fluoro-substituted conjugated polyindole, specifically poly(5-fluoroindole), as a charge storage material. This research underlines the utility of fluoropolymers in creating high-performance supercapacitors, suggesting potential applications of fluoroindolecarboxylic acids in the development of advanced energy storage systems (Wang et al., 2019).

Advanced Material Synthesis

Functionalization of Haloindoles : Kumar et al. (2004) demonstrated the palladium-catalyzed carbonylation of unprotected bromoindoles, leading to various indole carboxylic acid derivatives. This method allows for the efficient synthesis of CNS active amphetamine derivatives, illustrating the versatility of haloindole functionalization in creating compounds with potential pharmacological applications (Kumar et al., 2004).

Biological Evaluation of Halophenyl Benzoxazoles : Thakral et al. (2022) synthesized 2-halogenatedphenyl benzoxazole-5-carboxylic acids, assessing their anti-inflammatory and cytotoxic activities. This study shows the importance of halogen substitution (including fluoro, bromo, and chloro groups) in enhancing the biological activities of benzoxazoles, suggesting a potential area of application for fluoroindolecarboxylic acids in drug discovery (Thakral et al., 2022).

properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBPZDUWFGNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoroindole-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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